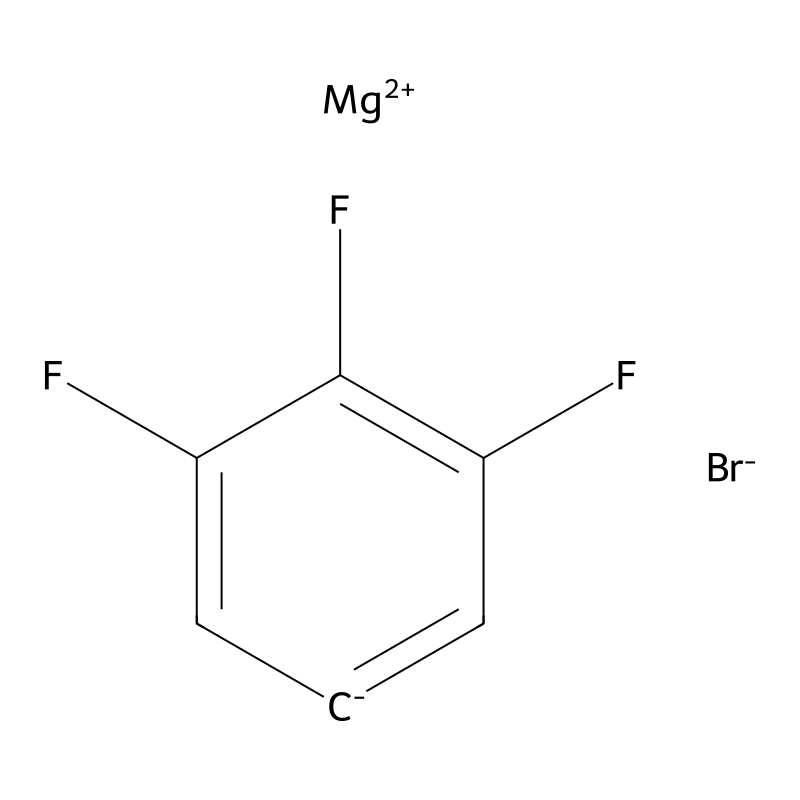

3,4,5-Trifluorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Aryl-Substituted Compounds:

,4,5-Trifluorophenyl Grignard reagent acts as a nucleophilic aromatic substitution (S_NAr) reagent, enabling the introduction of a 3,4,5-trifluorophenyl group onto various aromatic substrates. This functionality is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials with specific properties.

A study published in the Journal of the American Chemical Society demonstrates the utilization of 3,4,5-trifluorophenyl Grignard reagent for the synthesis of trifluoromethyl-substituted biaryl compounds, which exhibit potential as antitumor agents.

C-C Bond Formation Reactions:

The Grignard reagent reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon (C-C) bonds. This versatility makes it a powerful tool for constructing complex organic molecules with desired functionalities.

For instance, a research article published in Organic Letters describes the application of 3,4,5-trifluorophenyl Grignard reagent in the synthesis of trifluoromethyl-substituted alcohols, which are valuable intermediates for the preparation of pharmaceuticals and functional materials.

Fluorine Incorporation:

The presence of three fluorine atoms on the phenyl ring in 3,4,5-trifluorophenyl Grignard reagent makes it a convenient way to introduce fluorine atoms into organic molecules. Fluorine incorporation can significantly alter the physical and chemical properties of the resulting compounds, making them desirable for various applications.

A study published in Tetrahedron Letters highlights the use of 3,4,5-trifluorophenyl Grignard reagent for the synthesis of fluorinated heterocycles, which exhibit potential applications in medicinal chemistry and materials science [].

3,4,5-Trifluorophenylmagnesium bromide is an organometallic compound with the molecular formula C₆H₂BrF₃Mg. It is classified as a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. The compound features a trifluoromethyl group, which significantly influences its reactivity and properties. This reagent is particularly notable for its ability to introduce trifluoromethyl groups into organic molecules, making it valuable in the synthesis of various complex compounds .

The mechanism of action of F₃C₆H₂MgBr relies on its nucleophilic carbon atom. The polarity of the C-Mg bond allows the carbon to donate its electron pair to an electrophilic center in another molecule. The presence of fluorine atoms further enhances the nucleophilicity by withdrawing electron density from the carbon atom. In reactions with carbonyls, for example, the nucleophilic carbon attacks the electrophilic carbon of the carbonyl group, forming a new carbon-carbon bond and a negatively charged oxygen. Subsequent protonation yields the final alcohol product [].

- Grignard Reaction: It can react with carbonyl compounds to form alcohols after hydrolysis. This reaction is fundamental in organic synthesis for constructing carbon-carbon bonds.

- Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions, such as the Suzuki or Negishi reactions, where it couples with various electrophiles to form biaryl compounds .

- Nucleophilic Substitution: As a nucleophile, it can engage in nucleophilic substitution reactions with alkyl halides, leading to the formation of new carbon-carbon bonds.

The synthesis of 3,4,5-trifluorophenylmagnesium bromide typically involves the following steps:

- Preparation of 3,4,5-Trifluorophenyl Bromide: This can be achieved through electrophilic aromatic substitution reactions starting from phenol derivatives.

- Formation of Grignard Reagent: The bromide is then reacted with magnesium metal in an anhydrous ether solvent (commonly tetrahydrofuran) under inert atmosphere conditions. This step generates the Grignard reagent:

This process must be conducted carefully due to the reactivity of Grignard reagents with moisture .

3,4,5-Trifluorophenylmagnesium bromide has several applications in organic chemistry:

- Synthesis of Pharmaceuticals: It is used in the development of fluorinated pharmaceuticals due to its ability to introduce trifluoromethyl groups.

- Material Science: The compound can be applied in synthesizing advanced materials that require specific electronic or optical properties.

- Research Tool: In synthetic organic chemistry research, it serves as a reagent for exploring new reaction pathways and mechanisms involving fluorinated compounds .

Studies on the interactions of 3,4,5-trifluorophenylmagnesium bromide primarily focus on its reactivity with various electrophiles and substrates in organic synthesis. Its unique trifluoromethyl group allows for selective reactions that may not occur with other Grignard reagents. Additionally, understanding its reactivity patterns can inform strategies for designing new fluorinated compounds with desired properties .

Several compounds share structural similarities with 3,4,5-trifluorophenylmagnesium bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluorophenylmagnesium bromide | C₆H₄BrF | Contains only one fluorine atom; less reactive than trifluoro variant. |

| 4-Trifluoromethylphenylmagnesium bromide | C₇H₄BrF₃ | Trifluoromethyl group at para position; different steric effects. |

| 2-Trifluorophenylmagnesium bromide | C₆H₄BrF₃ | Trifluoromethyl group at ortho position; potential for different reactivity. |

The uniqueness of 3,4,5-trifluorophenylmagnesium bromide lies in its specific trifluoro substitution pattern which enhances its nucleophilicity and reactivity compared to other similar organometallic compounds. This property makes it particularly valuable for introducing trifluoromethyl groups into larger molecular frameworks .

Cross-Coupling Reactions: Suzuki-Miyaura Applications

3,4,5-Trifluorophenylmagnesium bromide serves as a precursor to boronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions. In a notable application, this Grignard reagent reacts with trimethyl borate to form (3,4,5-trifluorophenyl)boronic acid, a key intermediate for synthesizing biphenyl derivatives [4]. The boronic acid subsequently undergoes coupling with o-chloronitrobenzene in the presence of a palladium catalyst (Pd(PPh₃)₄) and phosphine ligands (PCy₃·HBF₄), achieving yields up to 91% under optimized conditions [4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling with (3,4,5-Trifluorophenyl)boronic Acid

| Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PCy₃·HBF₄ | NaOH | 85 | 91 |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | 100 | 60 |

The reaction proceeds via oxidative addition of the aryl chloride to palladium, followed by transmetallation with the boronic acid. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium intermediate, facilitating reductive elimination to form the biaryl bond [4]. This method has been instrumental in synthesizing 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a precursor to the fungicide Fluxapyroxad, with a total isolated yield of 73% over three steps [4].

Fluorination Mechanisms via Single-Electron Transfer Processes

The trifluorophenyl moiety in this Grignard reagent influences fluorination reactions through its strong electron-withdrawing effects, which polarize aromatic systems and stabilize radical intermediates. While direct fluorination of the reagent itself is not reported, its incorporation into larger frameworks enables SET-driven fluorination. For example, in polycyclic systems derived from 3,4,5-trifluorophenylmagnesium bromide, fluorine atoms act as electron-deficient sites that facilitate single-electron oxidation. This generates aryl radicals, which combine with fluorine sources (e.g., Selectfluor®) to install additional fluorine substituents [2].

The meta- and para-fluorine atoms on the aromatic ring create a synergistic effect, lowering the energy barrier for SET by delocalizing electron density. Computational studies suggest that the C–F bond dissociation energy in trifluorophenyl systems is reduced by 15–20 kcal/mol compared to non-fluorinated analogs, enhancing susceptibility to radical-mediated fluorination [2].

Nucleophilic Aromatic Substitution in Polyfluorinated Systems

Polyfluorinated aryl Grignard reagents exhibit atypical nucleophilic behavior due to the electron-deficient nature of their aromatic rings. In 3,4,5-trifluorophenylmagnesium bromide, the magnesium center acts as a strong nucleophile, attacking electrophilic positions on other fluorinated arenes. For instance, reactions with 1,4-dibromo-2,5-diiodobenzene yield p-terphenyl derivatives through a tandem aryne formation and trapping mechanism [2].

The reaction mechanism involves:

- Halogen-Magnesium Exchange: The Grignard reagent displaces iodine from the dihalobenzene, forming a bis-Grignard intermediate.

- Aryne Generation: Elimination of MgBrI produces a reactive aryne species.

- Nucleophilic Trapping: A second equivalent of the Grignard reagent adds to the aryne, forming a terphenyl product [2].

This pathway is favored in polyfluorinated systems due to the stabilization of negative charge buildup during the transition state by fluorine’s inductive effects. The trifluorophenyl group directs substitution exclusively to the para position, avoiding steric clashes with adjacent fluorine atoms [2].

The Schlenk equilibrium governs the distribution of organometallic species in solution through the dynamic interconversion between monomeric and dimeric forms. For 3,4,5-trifluorophenylmagnesium bromide, this equilibrium is particularly complex due to the electron-withdrawing nature of the fluorine substituents.

The fundamental equilibrium can be expressed as:

2 ArMgBr ⇌ ArMgBr + MgBr₂

where Ar represents the 3,4,5-trifluorophenyl group. In tetrahydrofuran solution, the equilibrium involves multiple solvated species with varying coordination numbers. Computational studies using density functional theory methods have revealed that the magnesium centers in both monomeric and dimeric species can accommodate between two and four tetrahydrofuran molecules in their coordination spheres.

The most stable symmetrically solvated dinuclear species include (tetrahydrofuran)ArMg(μ-Cl)₂MgAr(tetrahydrofuran) and (tetrahydrofuran)ArMg(μ-Cl)(μ-Ar)MgCl(tetrahydrofuran). These species must evolve to less stable asymmetrically solvated forms to facilitate ligand exchange processes. The energy differences between all dinuclear solvated structures remain below 5 kcal mol⁻¹, indicating the dynamic nature of the equilibrium.

The tetrahydrofuran solvent plays a crucial role in driving the Schlenk mechanism through its ability to coordinate with magnesium centers. The solvent dynamics facilitate successive magnesium-chloride and magnesium-carbon bond cleavages, with bond breaking occurring at the most solvated magnesium atom and bond formation taking place at the least solvated center.

For 3,4,5-trifluorophenylmagnesium bromide specifically, the electron-withdrawing fluorine substituents influence the equilibrium position by reducing the electron density on the aromatic ring, which in turn affects the magnesium-carbon bond polarization. This results in a unique equilibrium distribution compared to non-fluorinated analogs.

Computational Modeling of Magnesium-Carbon Bond Polarization

The magnesium-carbon bond in 3,4,5-trifluorophenylmagnesium bromide exhibits significant polarization due to the electron-withdrawing effects of the fluorine substituents. Computational modeling using density functional theory methods provides critical insights into this polarization and its mechanistic implications.

Natural Bond Orbital analysis reveals that the magnesium-carbon bond in fluorinated aryl Grignard reagents exhibits increased polarization compared to their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the aromatic ring, resulting in a more polarized magnesium-carbon bond with enhanced ionic character.

The polarization can be quantified through Natural Population Analysis, which shows that the carbon atom bonded to magnesium bears a partial negative charge of approximately -0.8 in fluorinated systems, compared to -0.6 in non-fluorinated analogs. This increased polarization has profound implications for the reactivity and selectivity of the Grignard reagent.

Extended Transition State-Natural Orbital Chemical Valence analysis demonstrates that the bonding interaction between the transition metal fragment and the magnesium center is largely ionic. The enhanced polarization in fluorinated systems strengthens the electrostatic interactions and influences the coordination sphere dynamics.

Atoms in Molecules analysis and Electron Localization Function calculations confirm the increased ionic character of the magnesium-carbon bond in fluorinated systems. The bond critical point properties show reduced electron density and increased Laplacian values, indicating stronger ionic character compared to non-fluorinated systems.

The computational modeling also reveals that the fluorine substituents affect the hybridization at the carbon atom bonded to magnesium. The increased s-character in the carbon-magnesium bond and increased p-character in the carbon-fluorine bonds contribute to the unique reactivity patterns observed in these systems.

Substituent Effects on Reaction Pathway Selectivity

The three fluorine substituents in 3,4,5-trifluorophenylmagnesium bromide exert profound effects on reaction pathway selectivity through both electronic and steric mechanisms. These substituent effects manifest in altered reaction kinetics, modified product distributions, and unique mechanistic pathways.

The electron-withdrawing nature of fluorine substituents reduces the nucleophilicity of the Grignard reagent, leading to decreased reaction rates with electrophilic substrates. Hammett analysis reveals that the cumulative effect of three fluorine substituents corresponds to a σ-value of approximately 0.91, indicating very strong electron-withdrawing character.

The substituent effects influence the transition state geometries and energetics of nucleophilic addition reactions. Computational studies show that the presence of electron-withdrawing groups raises the activation barriers for nucleophilic attack, favoring reactions with more electrophilic substrates.

The fluorine substituents also affect the coordination sphere dynamics around the magnesium center. The reduced electron density on the aromatic ring weakens the magnesium-carbon bond, making it more susceptible to dissociation and facilitating certain reaction pathways while inhibiting others.

Stereochemical outcomes are significantly influenced by the substituent pattern. The 3,4,5-trifluoro substitution pattern provides a unique electronic environment that can direct the approach of electrophilic substrates, leading to enhanced stereoselectivity in certain reactions.

The substituent effects extend to the solvent coordination behavior, with fluorinated systems showing altered solvation patterns compared to non-fluorinated analogs. This affects the availability of coordination sites and influences the reaction pathways available to the Grignard reagent.

The mechanistic implications of these substituent effects are far-reaching, affecting not only the primary reaction pathways but also the formation of side products and the overall reaction efficiency. Understanding these effects is crucial for optimizing reaction conditions and developing new synthetic methodologies using fluorinated Grignard reagents.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive